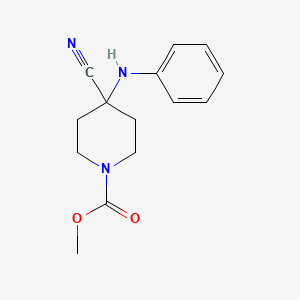

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate

Description

Properties

CAS No. |

85098-74-4 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

methyl 4-anilino-4-cyanopiperidine-1-carboxylate |

InChI |

InChI=1S/C14H17N3O2/c1-19-13(18)17-9-7-14(11-15,8-10-17)16-12-5-3-2-4-6-12/h2-6,16H,7-10H2,1H3 |

InChI Key |

WKHDYDFEGPPPPT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(CC1)(C#N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature . These methods are versatile and economical, making them suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacologically active compounds.

- Analgesic Activity : The compound has been associated with analgesic properties, similar to other piperidine derivatives, which have been shown to exhibit potent analgesic effects in experimental models .

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals.

- Synthesis Routes : Several synthetic pathways can be employed to produce this compound efficiently, allowing for further modifications and derivatizations that enhance its biological activity.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets, particularly receptors involved in pain modulation and other neurological processes.

- Binding Affinity : Studies have shown that this compound exhibits binding affinity to opioid receptors, which is crucial for understanding its therapeutic potential and possible side effects.

Case Study 1: Pharmacological Profiling

In a study assessing the pharmacological profile of this compound, researchers evaluated its efficacy as an analgesic agent. The compound demonstrated significant pain relief in animal models, suggesting its potential for development into a therapeutic agent for pain management.

Case Study 2: Structure–Activity Relationship (SAR)

A detailed structure–activity relationship study explored various analogs of this compound. Modifications at specific positions on the piperidine ring led to enhanced potency and selectivity towards targeted receptors, indicating that systematic alterations can yield more effective derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and phenylamino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. Ethyl Esters : The methyl ester (target compound) is expected to exhibit lower molecular weight and slightly reduced lipophilicity (LogP ~2.0) compared to the ethyl analog (LogP 2.38) . This may enhance aqueous solubility, favoring bioavailability in drug formulations.

- tert-Butyl Esters : tert-Butyl derivatives (e.g., CAS 125541-22-2) are bulkier, increasing molecular weight and LogP (3.12). These are often used as protected intermediates in synthesis due to the stability of the tert-butoxycarbonyl (Boc) group .

Substituent Effects

- Cyano Group: Present in the target compound and tert-butyl derivatives (e.g., CAS 167263-04-9), the cyano group enhances electrophilicity and hydrogen-bond acceptor capacity, influencing binding affinity in bioactive molecules .

- Aromatic Substituents: The phenylamino group in the target compound and tert-butyl 4-(phenylamino)piperidine-1-carboxylate enables π-π stacking interactions, critical for receptor binding. Fluorinated or pyridyl substituents (e.g., CAS 1150315-87-9) introduce electronegativity and metabolic stability .

Biological Activity

Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a cyano group and a phenylamino substituent at the 4-position. Its molecular formula is , with a molecular weight of approximately 230.26 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the following areas:

- Analgesic Activity : There is evidence suggesting that this compound may exhibit analgesic properties, potentially through interactions with opioid receptors, which are crucial for pain modulation .

- Anticancer Potential : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism may involve the inhibition of specific kinases involved in cancer signaling pathways .

- Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes that are critical in various biochemical pathways, including those involved in inflammation and cancer progression .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple receptors and enzymes:

- Opioid Receptors : Interaction studies have shown that this compound may bind to opioid receptors, which could explain its analgesic effects.

- Kinase Inhibition : Similar compounds have been noted for their ability to inhibit protein kinases, which play a pivotal role in cell signaling and proliferation in cancer cells .

Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Case Studies

- Cytotoxicity Assay : A study evaluating the cytotoxic effects of this compound on MCF-7 cells reported an IC50 value indicating moderate to strong inhibitory activity. The compound was compared against standard anticancer agents like doxorubicin, showing promising results .

- Pain Modulation : In vivo studies have indicated that this compound may effectively reduce pain responses in animal models when administered at specific dosages, highlighting its potential as an analgesic agent .

Q & A

Basic: What are the optimal methods for synthesizing Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate?

Methodological Answer:

Microwave-assisted synthesis significantly improves reaction efficiency. For example, orthogonal experiments under microwave irradiation (120°C, 30 W, 1.5 h) reduced reaction time from 36 h to 1.5 h while achieving 79.3% yield. Key parameters include temperature control, irradiation power, and solvent selection (e.g., acetonitrile for condensation steps). Traditional methods may require refluxing with propionic anhydride or esterification using H2SO4 .

Basic: How to purify this compound effectively?

Methodological Answer:

Post-synthesis purification involves:

- Liquid-liquid extraction : Use CHCl3 to isolate the product from aqueous phases, followed by MgSO4 drying .

- Column chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for impurity removal.

- Recrystallization : Dissolve crude product in 2-propanol, add oxalic acid for salt formation, and basify with NaOH to recover the free base .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H (e.g., aromatic protons at δ 7.40–7.24 ppm, methoxy groups at δ 3.78 ppm) and <sup>13</sup>C NMR (carbonyl signals at ~174 ppm) .

- Mass spectrometry : Validate molecular weight using GC/MS (e.g., observed m/z 380 for related intermediates) .

- HPLC : Assess purity (>98%) with UV detection at λmax ~249 nm .

Advanced: What pharmacological applications are explored for this compound?

Methodological Answer:

While direct studies are limited, structurally similar piperidine derivatives exhibit NMDA receptor antagonism (e.g., NR2B subtype selectivity). To evaluate pharmacological potential:

- Conduct in vitro receptor binding assays (e.g., radioligand displacement).

- Test oral bioavailability and brain penetration in rodent models using LC-MS quantification .

- Optimize substituents (e.g., cyano groups) to enhance selectivity over off-targets like hERG channels .

Advanced: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residues using inert materials (e.g., vermiculite) .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

Discrepancies often arise from reaction conditions. For example:

- Microwave vs. traditional heating : Microwave irradiation improves kinetics but may require power calibration to avoid side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., HMPA) enhance nucleophilicity but may complicate purification. Compare yields under identical conditions (e.g., 30 W vs. conventional reflux) .

- Catalyst selection : Screen bases (e.g., NaH vs. K2CO3) to optimize intermediates like 1-benzyl-4-methoxymethyl derivatives .

Advanced: What advanced analytical methods validate batch-to-batch consistency?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) with heptane/ethanol mobile phases.

- X-ray crystallography : Confirm stereochemistry if single crystals are obtainable (e.g., analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-MS .

Advanced: How to design structural analogs to improve pharmacokinetic properties?

Methodological Answer:

- Substituent modification : Replace the cyano group with carbamates or amides to enhance solubility (e.g., tert-butyl carbamate derivatives improve logP) .

- Bioisosteric replacement : Substitute phenylamino groups with pyridinyl or thiophene rings to modulate receptor affinity .

- Prodrug strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve oral absorption .

Advanced: How can computational modeling guide research on this compound?

Methodological Answer:

- Molecular dynamics (MD) simulations : Predict binding modes to NMDA receptors using software like GROMACS. Focus on piperidine ring flexibility and hydrogen-bonding interactions .

- DFT calculations : Optimize transition states for key reactions (e.g., esterification) to identify rate-limiting steps .

- ADMET prediction : Use tools like SwissADME to estimate permeability, CYP450 interactions, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.